N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3S/c1-13(29)24-14-4-3-5-15(10-14)25-18(30)11-32-21-19-20(22-12-23-21)28(27-26-19)16-6-8-17(31-2)9-7-16/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLUNWSUXYUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrimidine core.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group is attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenated reagents, nucleophiles or electrophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other triazolo[4,5-d]pyrimidine derivatives, which differ primarily in substituent groups. Below is a detailed comparison with two analogs:
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Molecular Formula : C₁₇H₁₅N₇O₃S
- Molecular Weight : 397.4 g/mol
- Key Substituents :
- Triazolo-pyrimidine core with 4-methoxyphenyl at the 3-position.
- Thioacetamide linker attached to a 5-methylisoxazol-3-yl group.
- No reported data on bioactivity or physicochemical properties (e.g., melting point, solubility) .
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Molecular Formula : C₂₁H₂₀N₆O₂S
- Molecular Weight : 420.5 g/mol
- Key Substituents :
- Benzyl group at the triazolo-pyrimidine 3-position.
- Thioacetamide linker connected to a 2-ethoxyphenyl group.
- Notable Features: The benzyl substituent increases hydrophobicity, which may enhance membrane permeability. No experimental data on biological activity or physical properties .
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
- Lipophilicity : The benzyl-substituted analog likely has higher LogP due to its aromatic substituents, suggesting better cell membrane penetration but poorer aqueous solubility.
Biological Activity
N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a triazolopyrimidine core, which has been associated with various biological effects including antimicrobial and antiplatelet activities.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 449.5 g/mol. The presence of both acetamido and thioacetamide groups contributes to its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 863500-58-7 |
Biological Activity Overview
Research indicates that derivatives of triazolopyrimidine compounds exhibit a range of biological activities. Specifically, studies have highlighted the following areas of interest for this compound:
-
Antimicrobial Activity :
- Compounds related to triazolopyrimidines have demonstrated antibacterial properties against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can significantly influence their efficacy against various bacterial strains .
- Antiplatelet Activity :
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazolopyrimidine derivatives against MRSA using the broth microdilution method. The results showed that certain analogues exhibited MIC values indicating effective bactericidal action. For example, ticagrelor analogues maintained antibacterial activity despite structural simplifications, suggesting a complex relationship between structure and function in this class of compounds .
Case Study 2: Antiplatelet Activity Assessment
In evaluating the antiplatelet activity of triazolopyrimidine derivatives, researchers found that modifications at specific positions on the pyrimidine ring could lead to varying degrees of platelet inhibition. This highlights the importance of structural optimization in developing new therapeutic agents targeting platelet aggregation pathways .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolopyrimidine derivatives reveal that:
- Positioning of Functional Groups : The placement of substituents on the triazolopyrimidine core can drastically alter biological activity.
- Types of Substituents : Electron-withdrawing or electron-donating groups can enhance or diminish activity depending on their nature and position relative to the active site interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
